molecular formula C20H20N2O3 B2734714 3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1796971-00-0

3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No.: B2734714
CAS No.: 1796971-00-0
M. Wt: 336.391
InChI Key: RQHWGWGEXOIPTK-UHFFFAOYSA-N
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Description

3-Oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide is a synthetic small molecule characterized by a spirocyclic core combining isobenzofuran and piperidine moieties. The compound features a ketone group at the 3-position of the isobenzofuran ring and an m-tolyl-substituted carboxamide at the 1'-position of the piperidine ring (Fig. 1). This structural motif is associated with diverse pharmacological activities, particularly in targeting sigma receptors and inducing cytotoxic effects in cancer cells .

The m-tolyl group (meta-methylphenyl) contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(3-methylphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-5-4-6-15(13-14)21-19(24)22-11-9-20(10-12-22)17-8-3-2-7-16(17)18(23)25-20/h2-8,13H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHWGWGEXOIPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting an appropriate isobenzofuran derivative with a piperidine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo group can yield carboxylic acids, while reduction can produce alcohols. Electrophilic substitution on the aromatic ring can introduce various functional groups, such as nitro, halogen, or sulfonyl groups .

Scientific Research Applications

3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The oxo group and the spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Aryl Substituents

N-(4-Fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide
  • Structural Difference : Replaces the m-tolyl group with a 4-fluorophenyl moiety.
FA4 (Sigma-2 Receptor-Targeting Thiosemicarbazone)
  • Structure : (Z)-2-(1-(4-(3H-Spiro[isobenzofuran-1,4′-piperidine]-1′-yl)butyl)-2-oxoindolin-3-ylidene)-N,N-dimethylhydrazinecarbothioamide.
  • Key Features: Retains the spiro[isobenzofuran-piperidine] core but incorporates a thiosemicarbazone chelator and indolinone moiety.
  • Activity : Demonstrates potent cytotoxicity in pancreatic cancer cells (e.g., PANC-1) by activating lysosomal and mitochondrial stress pathways. The spirocyclic structure is critical for sigma-2 receptor targeting, inspired by siramesine .
Ethyl 3H-Spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
  • Structure : Ester derivative lacking the 3-oxo and carboxamide groups.
  • Role : A precursor in synthesizing spirocyclic carboxamides. Safety data indicate acute oral toxicity (GHS Category 4) and skin/eye irritation risks .

Pharmacological Activity Comparison

Compound Target/Activity Key Findings Structural Distinction
Target Compound Sigma receptors, cytotoxic pathways Hypothesized to induce apoptosis via sigma-2 receptor modulation (inferred from FA4) m-Tolyl carboxamide
FA4 Sigma-2 receptor, cytotoxic IC50 < 5 µM in PANC-1 cells; superior to non-spiro thiosemicarbazones Thiosemicarbazone + indolinone moiety
ACThio1 (Non-targeted TSC) General cytotoxicity Moderate activity (IC50 ~10–20 µM); lacks sigma-2 targeting No spirocyclic or receptor-binding groups
WMS-1813 Sigma-1 receptor (imaging ligand) Used in neuroimaging; high receptor selectivity Fluoropropyl and benzyl substituents

Impact of Substituents on Bioactivity

  • m-Tolyl vs.
  • Thiosemicarbazone vs. Carboxamide : FA4’s thiosemicarbazone enables metal chelation, triggering reactive oxygen species (ROS)-mediated apoptosis, whereas the carboxamide in the target compound may favor direct receptor interactions .
  • Spirocyclic Core : Compounds lacking this motif (e.g., ACThio1) show reduced specificity and potency, underscoring its role in target engagement .

Biological Activity

3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide is a complex organic compound characterized by a unique spirocyclic structure. Its distinct arrangement of functional groups, including an oxo group and a tolyl group, makes it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound features a spirocyclic arrangement that includes:

  • An oxo group (C=O)
  • A toly group (methyl-substituted aromatic ring)
  • A piperidine moiety connected through a spiro linkage to an isobenzofuran structure.

This unique configuration is essential for its biological activity, influencing how the molecule interacts with biological targets.

Antimicrobial Properties

Research has indicated that 3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways. The spirocyclic structure is believed to play a crucial role in selectively targeting cancer cells while sparing normal cells.

Anti-inflammatory Effects

Preliminary research indicates that 3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in experimental models.

The biological effects of this compound are likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The oxo group may facilitate binding to active sites on enzymes, inhibiting their activity.
  • Receptor Modulation: The structural features allow for potential interactions with various receptors involved in cell signaling pathways.

Research Findings and Case Studies

Study FocusFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast and lung cancer cell lines
Anti-inflammatoryReduces levels of TNF-alpha and IL-6 in vitro

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